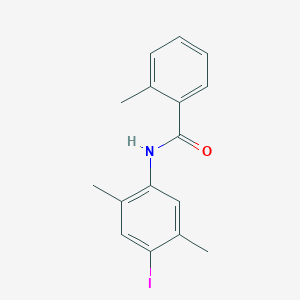
2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide, also known as MPTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MPTA is a tetrazole-based compound that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is not fully understood. However, studies have suggested that 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide may also inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide can exert various biochemical and physiological effects, depending on the concentration and mode of administration. 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the effects of 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide on normal cells and tissues have not been fully characterized.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. However, 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide. One potential direction is the investigation of its potential as a therapeutic agent for inflammatory diseases and cancer. Another potential direction is the development of new synthetic methods for 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide and its analogs. Additionally, the study of 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide as a ligand in metal coordination complexes may have applications in materials science and catalysis.
Méthodes De Synthèse
2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide can be synthesized through various methods, including the reaction of 2-methylphenol with chloroacetyl chloride, followed by the reaction with sodium azide and copper powder to obtain the tetrazole ring. The final step involves the reaction of the tetrazole ring with 2-methylphenoxyacetic acid to obtain 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide.
Applications De Recherche Scientifique
2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In agriculture, 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been studied for its potential as a herbicide and fungicide. In material science, 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been investigated for its potential as a ligand in metal coordination complexes.
Propriétés
Formule moléculaire |
C11H13N5O2 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
2-(2-methylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C11H13N5O2/c1-8-5-3-4-6-9(8)18-7-10(17)12-11-13-15-16(2)14-11/h3-6H,7H2,1-2H3,(H,12,14,17) |
Clé InChI |
MNQAWCVUSJEQSR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NN(N=N2)C |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NC2=NN(N=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244568.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B244570.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide](/img/structure/B244571.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244578.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244580.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)


![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)

![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)